molecular formula C62H87N13O16 B013567 7-amino-AMD CAS No. 7240-37-1

7-amino-AMD

Cat. No. B013567
CAS RN: 7240-37-1
M. Wt: 1270.4 g/mol
InChI Key: YXHLJMWYDTXDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 7-amino-AMD, like 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol (AMD), involves slow evaporation techniques from mixed solvent systems, typically involving methanol with anthracene-9-carbaldehyde and 2-amino-2-methylpropane-1,3-diol (Pavitha et al., 2017). This process highlights the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The structural determination of AMD, a compound related to 7-amino-AMD, revealed an orthorhombic system with specific cell parameters, showcasing the detailed molecular geometry achievable through XRD data and density functional theory (DFT) computations (Pavitha et al., 2017). These methodologies allow for an intricate understanding of the molecular structure, critical for further chemical analysis and applications.

Chemical Reactions and Properties

Research into compounds like 7-amino-AMD focuses on their interaction and reactivity under various conditions. For instance, the reaction between 7-aminotriazolopyridines and sulfuric acid leads to substitution reactions producing hydroxyalkylpyridines, demonstrating the ambident nature of the amines involved (Asensio et al., 1993). This highlights the complex chemical behavior of 7-amino-AMD analogs under different chemical reagents.

Physical Properties Analysis

The study of 7-amino-AMD's analogs, like AMD, involves analyzing their physical properties, including dipole moment, polarizability, and hyperpolarizability, to evaluate their nonlinear optical (NLO) behavior. These properties are crucial for understanding the compound's potential applications in materials science and engineering (Pavitha et al., 2017).

Chemical Properties Analysis

The chemical properties of 7-amino-AMD and its analogs are closely related to their molecular structure and synthesis process. For example, the chemical shifts in NMR spectroscopy provide insights into the electronic environment of the molecule, essential for drug design and material science applications (Pavitha et al., 2017).

Scientific Research Applications

  • Visualization of DNA : It effectively visualizes DNA in cells and polytene chromosomes, providing valuable information on the distribution of GC base pairs (Stepanova et al., 1985).

  • DNA Unwinding and Denaturation Indicator : 7-aminoactinomycin D is a fluorescent probe that binds to unwound regions of DNA, serving as a good indicator of DNA unwinding, denaturation, and fragmentation (Bitekhtina & Vekshin, 2008).

  • Flow Cytometry : It is used for DNA content analysis in flow cytometry, with a coefficient of variation less than 3%, making it a reproducible and suitable fluorophore (Zelenin et al., 1984).

  • Studying Phagocytosis in Infections : It provides a rapid, reproducible, and reliable method for measuring low levels of phagocytosis in Candida albicans infections (Ortega et al., 2001).

  • Chiral Solvating Agent : Actinomycin D, from which 7-amino-actinomycin D is derived, can act as a chiral solvating agent for rapid enantiomeric determination of chiral carboxylic acids (Bai et al., 2019).

  • Chromosomal Studies : Prolonged exposure to 7-amino-actinomycin D and its derivatives leads to changes in the nucleolus and Balbiani rings of Chironomus polytene chromosomes, indicating its potential for chromosomal studies (Valeeva et al., 1984).

  • Binding to Single-Stranded DNAs : Both Actinomycin D and 7-aminoactinomycin D bind to single-stranded DNAs, showing fluorescence enhancement and UV absorption changes (Wadkins & Jovin, 1991).

Safety And Hazards

7-amino-AMD is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed. After inhalation, fresh air is recommended. After skin contact, it is advised to wash off with plenty of water. If swallowed, it is recommended to give water to drink (two glasses at most) and seek medical advice immediately .

properties

IUPAC Name

2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H87N13O16/c1-26(2)42-59(85)74-21-17-19-36(74)57(83)70(13)24-38(76)72(15)48(28(5)6)61(87)89-32(11)44(55(81)66-42)68-53(79)34-23-35(63)30(9)51-46(34)65-47-40(41(64)50(78)31(10)52(47)91-51)54(80)69-45-33(12)90-62(88)49(29(7)8)73(16)39(77)25-71(14)58(84)37-20-18-22-75(37)60(86)43(27(3)4)67-56(45)82/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63-64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t32-,33-,36+,37+,42-,43-,44+,45+,48+,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHLJMWYDTXDHS-IRFLANFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H87N13O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-AMD

CAS RN

7240-37-1
Record name 7-Aminoactinomycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007240371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Diamino-N1,N9-bis(6,13-diisopropyl-2,5,9-trimethyl-1,4,7,11,14-pentaoxohexadecahydro-1H-pyrrolo[2,1-i][1]oxa[4,7,10,13]tetraazacyclohexadecin-10-yl)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-AMINOACTINOMYCIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXS32PH95R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
30
Citations
AV Zelenin, AI Poletaev, NG Stepanova… - … : The Journal of the …, 1984 - Wiley Online Library
… The synthesis and characterization of 7-amino-AMD used in this work has been published earlier (16). Lymphocytes from peripheral blood and spleen, hepatocytes, and ascite cells …
D Evenson, Z Darzynkiewicz, L Jost… - … : The Journal of the …, 1986 - Wiley Online Library
… amino-actinomycin D (7-amino-AMD) was determined by … sixfold increase of 7-aminoAMD stainability but had no significant … staining level of 7amino-AMD, DAPI, or propidium iodide but …
FS Valeeva, NG Stepanova, SM Nikitin, AL Zhuze… - Tsitologiia, 1984 - europepmc.org
… Biological effects of AMD, 7-amino-AMD, and 3H-AMD on … There was no intermediate binding of 7-amino-AMD to DNA in … influence of AMD and 7-amino-AMD are discussed. Essential …
Number of citations: 2 europepmc.org
SK Sengupta, SK Tinter, H Lazarus… - Journal of Medicinal …, 1975 - ACS Publications
… Also, 7-nitro-AMD and 7-amino-AMD have been shown by … However, 7-aminoAMD (Mb) is only about one-tenth as active … two of six mice treated with 7-amino-AMD were alive. These …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
Z Darzynkiewicz, F Traganos… - … : The Journal of the …, 1984 - Wiley Online Library
… Fluorescence of cells stained with 7-amino-AMD was also measured with the FC 200 flow … Quinacrine- and 7-amino-AMD- stained cells exhibited higher CV values, ranging between …
AB Mauger - The Chemistry of Antitumour Agents, 1990 - Springer
… of AMD and hydrogenated to afford 7amino-AMD. 7-Hydroxy-… , while 7-hydroxy- and 7-amino-AMD have very weak activity. … of7-hydroxy- or 7-amino-AMD. Most of these compounds are …
NG Stepanova, SM Nikitin, FS Valeeva… - The Histochemical …, 1985 - Springer
The cytochemical properties of a guanine-specific synthetic fluorescent analogue of actinomycin D, 7-amino-actinomycin D, have been studied in fixed and living preparations of L cells …
M Chaykovsky, EJ Modest… - Journal of Heterocyclic …, 1977 - Wiley Online Library
… We showed (8) that 7-nitro and 7-amino AMD are comparable to AMD in DNA-binding specificity and in growth-inhibitory properties against four different transplantable mouse tumors. …
MS Madhavarao, M Chaykovsky… - Journal of Medicinal …, 1978 - ACS Publications
… The values (Table I) are very close to the values for AMD (-300± 20) and for 7-amino-AMD (-… and threeto fourfold less cytotoxic than 7-amino-AMD. These analogues were also tested for …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
RM Wadkins, EA Jares-Erijman, R Klement… - Journal of molecular …, 1996 - Elsevier
… of the fluorescent derivative 7-amino-AMD with DNAs varying in length and base composition were used to calculate affinity constants for the drug–DNA complexes. The guanine-…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.